Ethylene diamine diperchlorate

Vue d'ensemble

Description

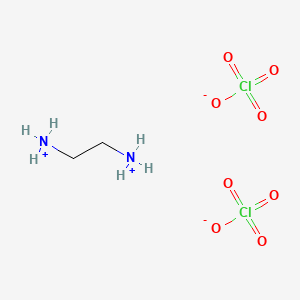

Ethylene diamine diperchlorate is a useful research compound. Its molecular formula is C2H10Cl2N2O8 and its molecular weight is 261.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethylene diamine diperchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene diamine diperchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thermal Decomposition : EDDP decomposes in two temperature regions, with low-temperature decomposition ceasing below 250°C. This behavior is potentially useful in thermal analysis and the design of materials that require controlled thermal decomposition (Thomas & Nandi, 1980).

Carboxyalkylation : EDDP derivatives, such as ethylene diamine-N,N'-dipropionic acid, are used for incorporating into organic compounds to obtain reagents with ethylene diamine propionate moieties, important in organic synthesis (Tsirul’nikova et al., 2010).

Ethylenediamine Family Applications : The ethylenediamines family, including ethylenediamine and its homologues, are used in a variety of applications such as fungicides, lubricant and fuel additives, epoxy curing agents, polyamide resins, paper resins, and chelates (Sridhar & Carter, 2001).

Atom Transfer Radical Polymerization : EDDP derivatives play a role in polymerization reactions, such as the iron-mediated atom transfer radical polymerization of methyl methacrylate (Ibrahim et al., 2004).

Capillary Electrophoresis : Ethylene diamine is utilized as a buffer additive to improve the capillary zone electrophoretic separation of basic proteins (Song, Ou, & Yu, 1993).

Synthesis of Novel Derivatives : It is used in synthesizing norcantharidin derivatives for potential pharmaceutical applications (Deng et al., 2011).

Radiopharmaceuticals : Ethylene diamine tetramethylene phosphonate (EDTMP) is used for systemic radionuclide therapy in patients with symptomatic multiple skeletal metastases (Maini et al., 2004).

Catalysis in Ethylene Polymerizations : Bis(diphenylphosphino)amine ligands with ethylene diamine show potential in chromium-catalyzed ethylene tri- and tetramerizations (Elowe et al., 2006).

Urethane Elastomers : Influence on primary and secondary valence crosslinks in urethane elastomers when used as a chain extender (Rutkowska & Balas, 1980).

Photocatalytic Properties : Its peroxidase-like activity has implications in biosensing, disease biomarker detection, and environmental monitoring (Huang et al., 2017).

Debris Removal in Endodontics : Efficiency in removing smear layer and debris in dental procedures (Crumpton, Goodell, & McClanahan, 2005).

Epoxy Hardeners : Used in the synthesis of epoxy hardeners and investigating their thermomechanical properties (Kárpáti et al., 2019).

Cytotoxicity Studies : Investigating cytotoxic effects of EDTA in biological samples (Ogundele, 1999).

Ethylene Polymerization : Used in chelating tertiary diamine complexes for ethylene polymerization (Marshall, Brewbaker, & Delaney, 1991).

Identification in Fruit Ripening : Role in identifying ethylene as a volatile product of ripening apples (Huelin & Kennett, 1959).

Metal Chelation : Used in metal chelating resins for the removal and recovery of transition-metal ions from water solutions (Bıçak, Koza, & Atay, 1996).

Corrosion Inhibition : Acts as a corrosion inhibitor for aluminium alloys in hydrochloric acid (Desai et al., 1971).

Packed Cell Volume Estimation : Influences the estimation of packed cell volume in biological samples (Pennock & Jones, 1966).

Silicon Microstructures : Used in an electrochemical technique for the protection of silicon in ethylene diamine-based etchants (Jackson, Tischler, & Wise, 1981).

Thermal Energy Storage : Ethylene dilauroyl, dimyristoyl, and dipalmitoyl amides synthesized via condensation with ethylene diamine show potential as phase change materials for thermal energy storage (Alkan et al., 2011).

Propriétés

IUPAC Name |

2-azaniumylethylazanium;diperchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClHO4/c3-1-2-4;2*2-1(3,4)5/h1-4H2;2*(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAKXNVJDXWYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])[NH3+].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylene diamine diperchlorate | |

CAS RN |

15718-71-5 | |

| Record name | Ethylene diamine diperchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dimethyl-5-[(4-pyridinylthio)methyl]-4(1H)-pyrimidinimine perchlorate](/img/structure/B7779021.png)